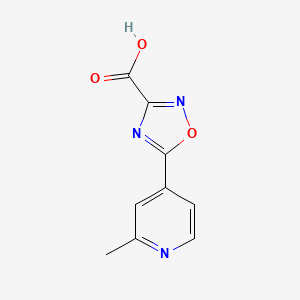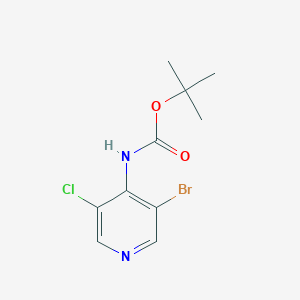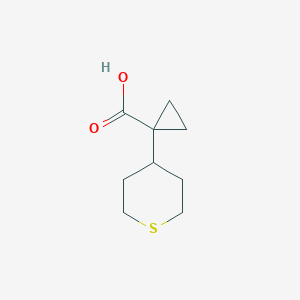
1-(Thian-4-yl)cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thian-4-yl)cyclopropane-1-carboxylicacid is a chemical compound with the molecular formula C9H14O2S It contains a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thian-4-yl group. One common method involves the reaction of a cyclopropane derivative with a thian-4-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(Thian-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thian-4-yl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Thian-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thian-4-yl group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-(Thian-4-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(Thian-4-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.
1-(Thian-4-yl)cyclopropane-1-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
1-(Thian-4-yl)cyclopropane-1-carboxylicacid is unique due to its combination of a cyclopropane ring and a thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C9H14O2S |
|---|---|
分子量 |
186.27 g/mol |
IUPAC 名称 |
1-(thian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
InChI 键 |
FFOHUUQRADAIKI-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
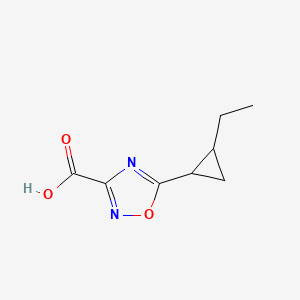
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
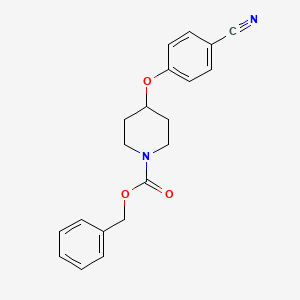
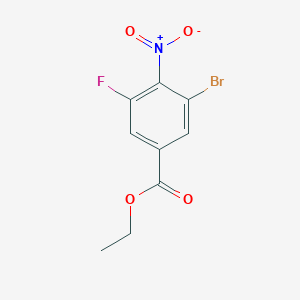
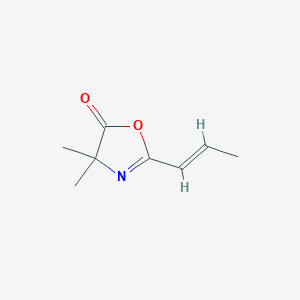
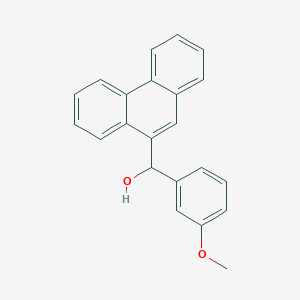
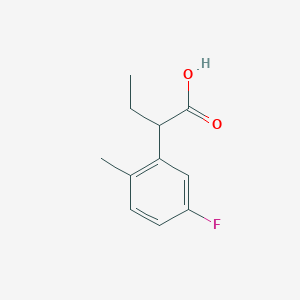
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
